4-Carbamothioylbenzamide

Description

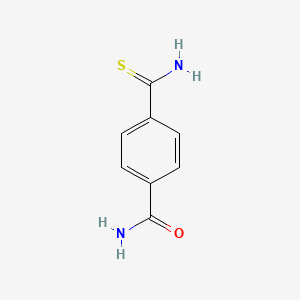

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-carbamothioylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-7(11)5-1-3-6(4-2-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZWPDVFJRWAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80393-37-9 | |

| Record name | 4-carbamothioylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Carbamothioylbenzamide

Direct Synthesis Routes to 4-Carbamothioylbenzamide

The most common and direct methods for synthesizing this compound typically involve the generation of a key intermediate, benzoyl isothiocyanate, which subsequently reacts with an amine source.

Reaction Pathways and Optimized Conditions

A prevalent pathway for the synthesis of N-carbamothioylbenzamides involves a one-pot reaction. sioc-journal.cn This method is often initiated by reacting a benzoyl chloride derivative with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an appropriate solvent like acetone. sioc-journal.cnrsc.org This reaction forms the highly reactive benzoyl isothiocyanate intermediate in situ. The subsequent addition of an amine, in this case, ammonia (B1221849), to the reaction mixture leads to a nucleophilic attack on the isothiocyanate carbon, yielding the desired this compound. rsc.org The reaction is typically stirred for several hours to ensure completion. rsc.org

| Parameter | Optimized Condition | Reference |

| Starting Material | Benzoic Acid | rsc.org |

| Reagents | Thionyl chloride, Potassium thiocyanate, Ammonia solution | rsc.org |

| Solvent | Acetone | rsc.org |

| Temperature | 50 °C for intermediate formation, then room temperature | rsc.org |

| Reaction Time | 30 minutes for isothiocyanate formation, then addition of ammonia | rsc.org |

This table presents a summary of optimized conditions for the synthesis of N-carbamothioylbenzamide as described in the literature.

Precursor Chemistry and Intermediate Transformations

The primary precursors for this synthetic route are benzoic acid and a source of thiocyanate. Benzoic acid is first converted to its more reactive acyl chloride derivative, benzoyl chloride. This is commonly achieved by reacting benzoic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). rsc.org

The key intermediate in this synthesis is benzoyl isothiocyanate. rsc.orgmdpi.com This electrophilic species is formed by the reaction of benzoyl chloride with potassium thiocyanate in a solvent like acetone. rsc.org The isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack.

The final transformation involves the reaction of benzoyl isothiocyanate with ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the central carbon atom of the isothiocyanate group. This is followed by proton transfer to yield the stable this compound product.

Advanced Synthetic Approaches

In line with the growing emphasis on sustainable and efficient chemical manufacturing, advanced synthetic methodologies are being explored for the synthesis of thiourea (B124793) derivatives, including this compound.

Green Chemistry Principles in this compound Synthesis

Several green chemistry principles have been applied to the synthesis of thioureas and related compounds, which are applicable to the production of this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times for the synthesis of N,N'-disubstituted thioureas from hours to minutes. nih.gov This technique offers a facile and efficient method for solution-phase parallel synthesis. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative to conventional methods. derpharmachemica.com It can enhance reaction rates and is considered an energy-saving approach that minimizes waste. derpharmachemica.com

Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Research has shown the successful synthesis of thiourea derivatives using greener solvents like water or deep eutectic solvents (DESs). derpharmachemica.comrsc.org DESs, which are mixtures of compounds that form a liquid at room temperature, are often biodegradable and biocompatible. mdpi.com For instance, a choline (B1196258) chloride/tin(II) chloride system has been used as both a catalyst and a green reaction medium for thiourea synthesis. rsc.org

Mechanochemistry: Solid-state synthesis through ball-milling is a solvent-free approach that can lead to quantitative yields of primary thioureas with a simple water-based workup. rsc.org This method avoids the use of hazardous organic solvents.

Catalytic Approaches to Thiocarbamoyl Formation

Catalytic methods offer the potential for more efficient and selective synthesis of thiourea derivatives. While specific catalytic routes to this compound are not extensively documented, general catalytic strategies for C-H functionalization of benzamides and thiourea formation are relevant.

Transition-Metal Catalysis: Cobalt-catalyzed C-H activation and annulation of benzamides with alkynes have been reported to produce isoquinolinones. nih.gov Similarly, iron-catalyzed para-selective C-H silylation of benzamide (B126) derivatives has been achieved. rsc.org These methods for functionalizing the benzamide core could potentially be adapted for the introduction of the carbamothioyl group. Copper-catalyzed cross-coupling reactions are also widely used for C-N bond formation. beilstein-journals.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis under mild conditions. sioc-journal.cn This approach has been used to synthesize thioureas from amines and carbon disulfide, involving the generation of thiyl radicals. sioc-journal.cn Such methods could potentially be developed for the synthesis of this compound.

Derivatization Strategies of this compound

This compound can serve as a versatile building block for the synthesis of a variety of heterocyclic compounds and other derivatives through the chemical modification of its functional groups.

The presence of the thiourea moiety allows for a range of derivatization reactions. For instance, the reaction of N-carbamothioylbenzamide with substituted aromatic aldehydes in the presence of glacial acetic acid can yield Schiff bases, specifically N-(benzylidenecarbamothioyl)benzamides. derpharmachemica.com These intermediates can be further cyclized to form thiazolidinone derivatives. derpharmachemica.com

Another important derivatization pathway involves the use of this compound in the synthesis of 1,3,4-thiadiazole (B1197879) derivatives. This can be achieved by reacting it with concentrated sulfuric acid, followed by further transformations. sioc-journal.cn

| Derivative Type | Reagents | Resulting Moiety | Reference |

| Schiff Bases | Substituted Aromatic Aldehydes, Glacial Acetic Acid | N-(benzylidenecarbamothioyl)benzamide | derpharmachemica.com |

| 1,3,4-Thiadiazoles | Concentrated Sulfuric Acid | 1,3,4-Thiadiazole ring | sioc-journal.cn |

| Chromenone Derivatives | 7-hydroxy-2H-chromen-2-one derivatives | N-((2-oxo-2H-chromen-7-yl)oxy)phenyl)carbamothioyl)benzamide | nih.gov |

| N-phenylcarbamothioylbenzamides | Substituted Primary Aromatic Amines | 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides | sioc-journal.cn |

This table summarizes various derivatization strategies starting from this compound or its close precursors.

N-Substitution Reactions

The nitrogen atoms of the thiourea group in this compound are primary sites for substitution, allowing for the generation of a diverse library of derivatives. A prevalent strategy involves the reaction with various electrophiles.

One key N-substitution reaction is the formation of Schiff bases. This is typically achieved by reacting this compound with substituted aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid. sciforum.net The resulting N-(benzylidenecarbamothioyl)benzamide intermediates are pivotal for further cyclization reactions.

Another significant method involves the reaction of in situ prepared benzoyl isothiocyanate derivatives with amines. tubitak.gov.tr In this approach, a substituted aroyl chloride is reacted with ammonium thiocyanate. The resulting aroyl isothiocyanate is then treated with an appropriate amine, such as a substituted 4-aminophenoxy-chromenone, to yield N-substituted this compound derivatives. tubitak.gov.tr This strategy allows for the introduction of complex substituents onto the terminal nitrogen of the thiourea moiety.

Table 1: Examples of N-Substitution Reactions

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| This compound, Substituted Aromatic Aldehydes | Glacial Acetic Acid | N-(benzylidenecarbamothioyl)benzamide (Schiff Base) | sciforum.net |

Modifications of the Benzamide Moiety

Alterations to the benzamide portion of the molecule provide another avenue for creating structural diversity. These modifications are typically introduced by starting the synthesis with an already substituted benzoyl derivative.

For example, various substituted benzoyl chlorides can be used to generate the corresponding benzoyl isothiocyanates, which are then reacted with amines to form a range of N-((aryl)carbamothioyl)benzamides with different substituents on the phenyl ring of the benzamide. tubitak.gov.tr Research has shown the synthesis of derivatives with methyl, chloro, and nitro groups at various positions on the benzamide's phenyl ring. tubitak.gov.tr

The following table summarizes the synthesis of various derivatives through modification of the benzamide moiety, starting from substituted benzoyl chlorides.

Table 2: Benzamide Moiety Modifications and Resulting Derivatives

| Starting Benzoyl Chloride | Amine Component | Resulting Derivative | Reference |

|---|---|---|---|

| 4-Methylbenzoyl chloride | 4-Aminophenoxy-chromenone | 4-Methyl-N-((4-((2-oxo-2H-chromen-7-yl)oxy)phenyl)carbamothioyl)benzamide | tubitak.gov.tr |

| 2-Methylbenzoyl chloride | 4-Aminophenoxy-chromenone | 2-Methyl-N-((4-((2-oxo-2H-chromen-7-yl)oxy)phenyl)carbamothioyl)benzamide | tubitak.gov.tr |

| 4-Chlorobenzoyl chloride | 4-Aminophenoxy-chromenone | 4-Chloro-N-((4-((2-oxo-2H-chromen-7-yl)oxy)phenyl)carbamothioyl)benzamide | tubitak.gov.tr |

Heterocyclic Ring Annulation Utilizing the Thiocarbamoyl Group

The thiocarbamoyl (thiourea) group is an exceptionally useful synthon for constructing various heterocyclic rings due to the reactivity of its sulfur and nitrogen atoms.

Thiazolidinone Ring Formation: A prominent example is the synthesis of N-(2-substituted phenyl)-4-oxothiazolidine-3-carbonothioyl benzamide derivatives. sciforum.netwjpr.net This involves the cyclization of N-(benzylidenecarbamothioyl)benzamide intermediates (Schiff bases) with thioglycolic acid. The reaction is often facilitated by a catalyst such as anhydrous zinc chloride in a solvent like DMF, and can be promoted by ultrasound irradiation as an eco-friendly approach. sciforum.netwjpr.net

1,3,4-Thiadiazole Ring Formation: Another important heterocyclic synthesis involves the conversion of this compound into 1,3,4-thiadiazole derivatives. This transformation can be achieved by treating the starting material with concentrated sulfuric acid at room temperature. The strong acid induces cyclization and dehydration to form the 5-(4-aminophenyl)-1,3,4-thiadiazole-2-amine ring system. uobasrah.edu.iq

Thiazole (B1198619) Ring Formation: The thiourea moiety can also be used to construct thiazole rings. For instance, N-carbamothioylbenzamide reacts with 3-chloropentane-2,4-dione (B157559) to afford a 2-benzamido-substituted thiazole derivative in good yield. nih.gov

Table 3: Heterocyclic Synthesis from this compound Derivatives

| Heterocycle Formed | Key Reactants | Reagents/Conditions | Reference |

|---|---|---|---|

| Thiazolidin-4-one | N-(benzylidenecarbamothioyl)benzamide, Thioglycolic acid | Anhydrous ZnCl2, DMF, Ultrasonication | sciforum.netwjpr.net |

| 1,3,4-Thiadiazole | N-carbamothioylbenzamide | Concentrated H2SO4, Room Temperature | uobasrah.edu.iq |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. tcichemicals.com While specific examples detailing the use of this compound as a primary component in well-known MCRs are not extensively documented in the provided search results, its structural similarity to thiourea suggests its potential application in reactions like the Biginelli reaction. tcichemicals.commdpi.com

The Biginelli reaction is a classic MCR that typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea to produce dihydropyrimidinones. mdpi.com Given that this compound contains the essential thiourea moiety, it is plausible that it could replace thiourea in this reaction to generate more complex, benzamide-functionalized pyrimidine (B1678525) derivatives. This would involve the aldehyde, this compound, and a β-dicarbonyl compound. Such strategies are valuable for rapidly generating molecular diversity from readily available starting materials. organic-chemistry.orgrug.nl

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Formation of N-Substituted Derivatives via Isothiocyanate: The synthesis of N-substituted derivatives from an aroyl isothiocyanate proceeds via a nucleophilic addition mechanism. The amine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group (-N=C=S). This is followed by proton transfer to yield the final N,N'-disubstituted thiourea product. tubitak.gov.tr

Schiff Base Formation: The reaction between this compound and an aldehyde to form a Schiff base is a classic nucleophilic addition-elimination reaction. One of the nitrogen atoms of the thiourea group attacks the carbonyl carbon of the aldehyde. A series of proton transfers follows, leading to a carbinolamine intermediate. This intermediate is then protonated on the oxygen, which allows for the elimination of a water molecule to form the C=N double bond of the Schiff base. sciforum.net

Thiazolidinone Ring Annulation: The mechanism for the cyclization of the Schiff base intermediate with thioglycolic acid begins with the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon of the Schiff base. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the thioglycolic acid moiety, leading to the elimination of a water molecule and the formation of the five-membered thiazolidinone ring. sciforum.net

1,3,4-Thiadiazole Formation: The formation of the 1,3,4-thiadiazole ring from this compound in concentrated sulfuric acid likely involves several steps. First, the amide carbonyl is protonated, followed by intramolecular nucleophilic attack from the sulfur atom onto the activated carbonyl carbon. Subsequent proton transfers and dehydration, driven by the strong acid, lead to the formation of the stable aromatic thiadiazole ring. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. organicchemistrydata.org For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are crucial for assigning the specific resonances of its proton and carbon nuclei.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its aromatic and amide/thioamide protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring typically appear as a set of two doublets, characteristic of an AA'BB' spin system, in the downfield region (typically δ 7.5-8.5 ppm). rsc.org The protons of the primary amide (-CONH₂) and thioamide (-CSNH₂) groups are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding effects.

The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. The spectrum would show signals for the two distinct aromatic carbons (the substituted C1 and C4, and the unsubstituted C2/C6 and C3/C5), as well as the carbonyl (C=O) and thiocarbonyl (C=S) carbons. researchgate.netresearchgate.net The thiocarbonyl carbon is typically found significantly downfield, often in the range of δ 180-200 ppm, while the amide carbonyl carbon resonates at a slightly lower chemical shift. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for more complex derivatives. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Aromatic H (C2, C6) | 7.8 - 8.2 | Doublet | Aromatic C (C2, C6) | 127 - 130 |

| Aromatic H (C3, C5) | 7.6 - 8.0 | Doublet | Aromatic C (C3, C5) | 128 - 132 |

| -CONH₂ | 7.0 - 8.5 | Broad Singlet | Aromatic C (C1) | 130 - 135 |

| -CSNH₂ | 8.5 - 10.0 | Broad Singlet | Aromatic C (C4) | 135 - 145 |

| C=O (Amide) | 165 - 175 | |||

| C=S (Thioamide) | 190 - 205 |

Two-Dimensional NMR Spectroscopy in Assignment of Complex Derivatives

For complex derivatives of this compound, one-dimensional spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable for resolving overlapping signals and establishing definitive structural connectivity. nih.govnih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. mdpi.com For this compound, a COSY spectrum would show a cross-peak connecting the signals of the adjacent aromatic protons (H2/H6 with H3/H5), confirming their positions on the benzene ring. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

The combined use of these 1D and 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon resonances, providing a powerful tool for the structural verification of this compound and its analogues. researchgate.net

Vibrational Spectroscopy Applications in Structural Probing

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, offering a molecular fingerprint that is valuable for structural confirmation. nih.govnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes such as stretching and bending. vscht.cz The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

N-H Stretching: The amide and thioamide N-H groups typically exhibit strong to medium absorption bands in the 3100-3500 cm⁻¹ region. rsc.org The presence of two bands in this region often corresponds to the symmetric and asymmetric stretching of the primary (-NH₂) groups.

C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹. vscht.cz

C=O Stretching (Amide I): A very strong and sharp absorption band corresponding to the carbonyl stretch is expected in the region of 1650-1700 cm⁻¹. This is one of the most characteristic bands in the spectrum.

N-H Bending (Amide II): The N-H bending vibration, often coupled with C-N stretching, appears as a strong band around 1600-1650 cm⁻¹. rsc.org

C=S Stretching: The thiocarbonyl group stretching vibration is typically weaker than the C=O stretch and can be found in the 1000-1250 cm⁻¹ range. Its position can be influenced by coupling with other vibrations.

C-N Stretching: The C-N stretching vibrations of the amide and thioamide groups contribute to bands in the 1200-1400 cm⁻¹ region. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3500 | N-H Stretching (Amide & Thioamide) | Medium-Strong |

| 3000 - 3100 | Aromatic C-H Stretching | Weak |

| 1650 - 1700 | C=O Stretching (Amide I) | Strong |

| 1600 - 1650 | N-H Bending (Amide II) | Medium-Strong |

| 1200 - 1400 | C-N Stretching | Medium |

| 1000 - 1250 | C=S Stretching | Weak-Medium |

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. mdpi.comfrontiersin.org While FT-IR is most sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for probing non-polar, symmetric bonds and aromatic systems.

For this compound, Raman spectroscopy would be especially useful for characterizing:

Aromatic Ring Vibrations: The breathing modes of the benzene ring typically give rise to strong and sharp signals in the Raman spectrum, particularly around 1000 cm⁻¹ and 1600 cm⁻¹. frontiersin.org

C=S Bond: The thiocarbonyl (C=S) bond, being more polarizable than the C=O bond, often produces a more intense signal in the Raman spectrum compared to its FT-IR absorption, aiding in its identification.

The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule, as some modes that are weak or inactive in one technique may be strong in the other. nih.govresearchgate.net

Mass Spectrometric Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of fragmentation patterns, offers significant insight into its structure. researchgate.net

Upon ionization in the mass spectrometer, typically via electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). This high-energy ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral pieces. youtube.comyoutube.com The analysis of these fragments helps to piece together the original molecular structure.

Expected key fragmentation pathways for this compound include:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl and thiocarbonyl groups is a common pathway. youtube.com

Loss of the •NH₂ radical from the amide or thioamide group.

Cleavage of the C-C bond between the benzene ring and the carbonyl group.

Formation of the Benzoyl Cation: A very common and stable fragment in the mass spectra of benzamide derivatives is the benzoyl cation (C₆H₅CO⁺) at m/z 105. rsc.org This would be formed by cleavage of the C-N bond of the amide.

Cleavage of Side Chains: The entire carbamoyl (B1232498) (-CONH₂) or carbamothioyl (-CSNH₂) group can be cleaved from the aromatic ring.

Loss of Small Neutral Molecules: Fragmentation can also proceed via the loss of stable neutral molecules like H₂O, CO, or HCN. nih.gov

Table 3: Predicted Key Mass Spectrometric Fragments for this compound Note: The molecular weight of this compound (C₈H₈N₂OS) is 180.23 g/mol .

| m/z Value | Possible Fragment Ion | Neutral Loss from Molecular Ion |

| 180 | [C₈H₈N₂OS]⁺• | (Molecular Ion) |

| 163 | [C₈H₅N₂S]⁺ | •OH or NH₃ |

| 121 | [C₇H₅N₂]⁺ | •CSNH₂ |

| 105 | [C₇H₅O]⁺ | •CSNH₂ and •NH |

| 77 | [C₆H₅]⁺ | •CONH₂ and •CS |

By carefully analyzing the masses of the fragment ions, a logical fragmentation pathway can be proposed, which serves as strong corroborating evidence for the structure determined by NMR and vibrational spectroscopy.

An in-depth analysis of the chemical compound this compound reveals a complex molecular architecture amenable to advanced spectroscopic and crystallographic characterization. These methodologies are crucial for confirming its molecular identity, understanding its three-dimensional structure, and quantifying the subtle intermolecular forces that govern its solid-state properties.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics with a favorable balance between accuracy and computational cost. nih.govnih.gov

Geometry optimization is a fundamental computational procedure aimed at finding the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. nih.gov This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule and their relative energies.

For 4-Carbamothioylbenzamide, DFT calculations would be employed to identify the ground-state geometry. The process involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule. nih.gov While detailed studies providing the specific optimized parameters for this compound are not prevalent in the surveyed literature, such a study would typically yield data as illustrated in the hypothetical table below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative. Specific experimental or calculated values for this compound are not available in the cited sources.

| Parameter | Atom Connection | Expected Value Range (Å or °) |

|---|---|---|

| Bond Length | C=S | ~1.6 - 1.8 Å |

| C=O | ~1.2 - 1.3 Å | |

| C-N (amide) | ~1.3 - 1.4 Å | |

| C-N (thioamide) | ~1.3 - 1.4 Å | |

| C-C (ring) | ~1.38 - 1.41 Å | |

| Bond Angle | N-C-S | ~120 - 125° |

| N-C-O | ~120 - 125° | |

| C-N-C | ~120 - 128° | |

| Dihedral Angle | Ring-C(O)NH2 | Variable (defines planarity) |

The electronic properties of a molecule are crucial for understanding its reactivity. taylorandfrancis.com Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

A DFT analysis of this compound would calculate the energies of these frontier orbitals and map their spatial distribution. This analysis helps predict how the molecule will interact with other reagents. youtube.com For instance, the locations of the HOMO and LUMO density would indicate the likely sites for electrophilic and nucleophilic attack, respectively. nih.gov Specific calculated values for this compound are not available in the reviewed literature, but the typical parameters derived from such a study are presented in the following conceptual table.

Table 2: Hypothetical Electronic Properties of this compound This table is for illustrative purposes. Specific calculated values for this compound are not available in the cited sources.

| Property | Symbol | Definition |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap | ΔE | ELUMO - EHOMO |

| Ionization Potential | I | -EHOMO |

| Electron Affinity | A | -ELUMO |

| Chemical Hardness | η | (I - A) / 2 |

| Chemical Softness | S | 1 / (2η) |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. youtube.com By calculating the harmonic vibrational frequencies using DFT, one can identify the normal modes of vibration corresponding to different functional groups. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method, allowing for a direct comparison with experimental spectra. nih.gov This correlation is invaluable for assigning spectral peaks and confirming the molecular structure. researchgate.net

For this compound, such a study would involve calculating the vibrational modes and their corresponding intensities. The results would help in assigning the characteristic stretching and bending frequencies for the C=S, C=O, N-H, and C-N bonds, as well as the vibrations of the benzene (B151609) ring. researchgate.net While a specific computational vibrational analysis for this compound was not found in the surveyed literature, a representative data format is shown below.

Table 3: Hypothetical Vibrational Frequencies for this compound This table is illustrative. Specific calculated and experimental frequencies for this compound are not available in the cited sources.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide/Thioamide | 3300 - 3500 | 3300 - 3500 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | 3000 - 3100 |

| C=O Stretch | Amide | ~1680 | ~1680 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | 1450 - 1600 |

| C=S Stretch | Thioamide | 800 - 1200 | 800 - 1200 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov Green represents areas of neutral potential. nih.gov

An MEP analysis of this compound would identify the reactive sites. It is expected that the oxygen and sulfur atoms, being highly electronegative, would be centers of negative potential (red), while the hydrogen atoms of the amide and thioamide groups would be regions of positive potential (blue). researchgate.net This provides insight into non-covalent interactions, such as hydrogen bonding. nih.gov A specific MEP analysis for this compound has not been reported in the reviewed scientific literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. samipubco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational changes and flexibility of molecules. nih.gov

MD simulations can be used to explore the conformational landscape of this compound in different environments (e.g., in a vacuum or in a solvent). These simulations track the trajectory of each atom, revealing how the molecule flexes, rotates, and changes its shape over time. nih.gov This information is critical for understanding how the molecule might interact with biological targets or other molecules. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from the simulation trajectory to quantify the molecule's stability and the flexibility of specific regions.

A comprehensive literature search did not yield specific molecular dynamics studies focused on the conformational dynamics of this compound. Such a study would be valuable for understanding its dynamic behavior and interactions in a biological context.

Solvent Effects on Molecular Behavior

For instance, the conformational profile of a flexible molecule can change dramatically when moved from a nonpolar to a polar solvent. nih.gov This is due to the differential solvation of various parts of the molecule. For peptides, which share the amide functional group with this compound, solvents have been shown to modulate their conformational equilibrium between helical and other structures. rsc.orgaps.org While specific studies on this compound are not prevalent, the principles derived from computational studies of similar molecules, such as benzil, indicate that both electrostatic and specific interactions with solvent molecules can alter key torsional angles. researchgate.net These computational approaches typically employ quantum mechanical calculations and molecular dynamics simulations to model the explicit or implicit interactions between the solute and solvent molecules. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating physicochemical properties or structural features of molecules, known as molecular descriptors, with their experimentally determined biological activities. For classes of compounds like benzamide (B126) and benzamidine (B55565) derivatives, QSAR studies have been successfully employed to predict their activity against various biological targets. archivepp.comjppres.comnih.govunair.ac.id The process involves selecting a dataset of molecules with known activities, calculating a wide range of molecular descriptors for each molecule, and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.govunair.ac.id For example, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives identified key descriptors like Log S and rerank score that correlate with their anticancer activity. jppres.comunair.ac.id

The statistical validity of the derived QSAR models is crucial and is assessed using various metrics like the correlation coefficient (r), the coefficient of determination (R²), and the cross-validated R² (Q²). A robust and predictive QSAR model can then be used to estimate the activity of new, untested compounds. jppres.comunair.ac.id

One of the powerful applications of QSAR is in the rational design of new molecules with enhanced biological activity. Once a reliable QSAR model has been established, it can be used to predict the activity of virtual or hypothetical derivatives of this compound. By systematically modifying the structure of the parent molecule and calculating the descriptors for the new virtual compounds, researchers can identify modifications that are likely to lead to increased activity. archivepp.com

For example, 3D-QSAR models, which consider the three-dimensional properties of molecules, can provide insights into the spatial arrangement of functional groups that are favorable or unfavorable for activity. nih.gov This information can guide chemists in synthesizing new derivatives with a higher probability of success, thereby saving time and resources in the drug discovery process. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

Molecular docking studies have been extensively used to investigate the binding of thiourea (B124793) and benzamide derivatives to various protein targets. nih.govsingidunum.ac.rsfip.orgfip.org These studies provide detailed information about the interactions between the ligand and the amino acid residues in the protein's binding pocket. For instance, docking studies of benzoylthiourea (B1224501) derivatives have identified their potential to bind to bacterial enzymes like DNA gyrase and proteins involved in cell wall biosynthesis. nih.govfip.orgfip.org

The binding mode analysis reveals the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the protein-ligand complex. For example, in a study of thiourea derivatives targeting S. aureus DNA gyrase, hydrogen bond interactions with specific residues like Ala1118 and Met1121 were identified as crucial for binding. This level of detail is invaluable for understanding the mechanism of action and for designing more effective inhibitors.

Below is an interactive table summarizing docking scores of some benzoylthiourea derivatives against bacterial protein targets.

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) |

| Benzoylthiourea (BTU) | Penicillin-Binding Protein 2a (PBP2a) | 4CJN | -5.75 |

| 1,3-Dibenzoylthiourea (DBTU) | Penicillin-Binding Protein 2a (PBP2a) | 4CJN | < -5.75 |

| Benzoylthiourea (BTU) | Beta-ketoacyl-ACP synthase (FabH) | 2Y1O | -4.7935 |

| 1,3-Dibenzoylthiourea (DBTU) | Beta-ketoacyl-ACP synthase (FabH) | 2Y1O | < -4.7935 |

Note: The data presented is for benzoylthiourea and its derivative, which are structurally related to this compound. The docking scores are indicative of binding affinity, with more negative values suggesting stronger binding. fip.orgfip.org

Beyond just predicting the binding pose, molecular docking and more advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy and dissect the energetic contributions of different types of interactions. The total binding energy is a sum of various components, including electrostatic interactions, van der Waals interactions, and solvation energies.

By analyzing these components, researchers can understand the driving forces behind molecular recognition. For example, the introduction of certain functional groups, like pi-rich heterocycles, can enhance hydrophobic interactions, leading to a higher binding affinity. singidunum.ac.rs Similarly, the addition of groups capable of forming hydrogen bonds can significantly increase the interaction strength. singidunum.ac.rs This detailed energetic analysis is crucial for the optimization of lead compounds in drug design, allowing for a more rational approach to improving binding affinity and selectivity.

Structure Activity Relationship Sar Studies of 4 Carbamothioylbenzamide and Its Derivatives

Impact of Benzamide (B126) Ring Substitutions on Activity

The substitution pattern on the benzamide ring of 4-Carbamothioylbenzamide analogues is a key determinant of their biological activity. The nature, position, and steric properties of substituents can significantly modulate the potency and selectivity of these compounds. Research on related benzamide series has shown that both electron-donating and electron-withdrawing groups can influence activity, and their optimal position is often crucial.

For instance, in studies of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the larvicidal activity was found to be sensitive to the steric bulk of substituents on the aniline (B41778) portion, suggesting that less sterically hindered compounds may bind more effectively to their target receptors. researchgate.net Similarly, investigations into benzamide and picolinamide (B142947) derivatives as acetylcholinesterase inhibitors revealed that the position of a dimethylamine (B145610) side chain markedly influenced inhibitory activity. biomedgrid.com Compounds with a para-substituted side chain consistently showed more potent inhibition and selectivity compared to their meta- or ortho-substituted counterparts. biomedgrid.com

In the context of fungicidal activity, specific substitutions can be highly advantageous. For example, a study on novel benzamides found that a 2-fluoro substitution on the benzene (B151609) ring resulted in superior inhibitory activity against a panel of fungi compared to other halogen substitutions or different positional isomers. researchgate.net

These findings suggest that for this compound derivatives, strategic placement of substituents on the benzamide ring is a viable approach to fine-tune their biological profile. The table below illustrates how substitutions on the benzamide ring of a related series of fungicidal compounds can impact their efficacy.

| Compound ID | Benzamide Ring Substituent (R) | Inhibitory Activity (%) at 50 mg/L |

|---|---|---|

| 7a | 2-F | 75.4 |

| 7b | 3-F | 60.2 |

| 7c | 4-F | 65.8 |

| 7h | 2-Cl | 90.5 |

| 7i | 3-Cl | 78.1 |

| 7j | 4-Cl | 82.3 |

Role of the Thiocarbamoyl Moiety in Molecular Function

The sulfur atom, being less electronegative than oxygen, alters the electronic distribution within the moiety compared to a standard urea (B33335) group, enhancing the acidity of the N-H protons. This makes the thiocarbamoyl group an excellent hydrogen bond donor, enabling it to form strong and directional interactions with acceptor sites on target macromolecules. These interactions are often crucial for molecular recognition and the stabilization of the ligand-receptor complex, which in turn dictates the compound's biological activity.

Furthermore, the thiourea (B124793) fragment is structurally versatile and can act as a ligand, coordinating with metal ions present in metalloenzymes. This coordination ability can be a key aspect of the mechanism of action for certain inhibitors. The replacement of the thiourea moiety often leads to a significant decrease in activity, underscoring its importance. For example, in the development of histamine (B1213489) H₂-receptor antagonists, the thiourea-containing compound metiamide (B374674) was a potent agent, and its activity was linked to the specific interactions mediated by this group.

Stereochemical Influences on Activity

Stereochemistry can have a profound impact on the biological activity of therapeutic agents, as interactions with chiral biological macromolecules like enzymes and receptors are often stereospecific. mdpi.com For derivatives of this compound that contain chiral centers, the spatial arrangement of atoms can lead to significant differences in potency and efficacy between stereoisomers.

Research on chiral thiourea derivatives has demonstrated that the stereochemistry of appended amino acid residues significantly affects their anticancer activity. nih.govbenthamdirect.com In some cases, one enantiomer may exhibit potent activity while the other is significantly less active or even inactive. This is because the precise three-dimensional orientation of functional groups is necessary for optimal binding to the target site. An incorrect orientation can lead to steric clashes or the inability to form key interactions, thereby reducing or abolishing activity.

The following table presents data on the antimalarial activity of stereoisomers of a nature-inspired compound, illustrating the dramatic effect of stereochemistry. mdpi.com

| Compound Subclass | (5S, αS) Isomer | (5R, αR) Isomer | (5S, αR) Isomer | (5R, αS) Isomer |

|---|---|---|---|---|

| Methyl Ester Derivatives | 0.8 ± 0.1 | 7.5 ± 0.5 | > 15 | > 15 |

| Ethyl Ester Derivatives | 0.6 ± 0.1 | 9.2 ± 0.8 | > 15 | > 15 |

Conformational Analysis and its Correlation with Molecular Performance

The biological activity of this compound and its derivatives is not only dependent on their static structure but also on their conformational flexibility. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of its target is essential for molecular performance. Conformational analysis focuses on the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

For the thiocarbamoyl moiety, rotation around the C-N bond is a key conformational feature. Thioureas can exist in different conformations, such as cis and trans, which can interconvert. The energy barrier for this rotation and the relative stability of each conformer can influence which shape the molecule predominantly adopts in a biological environment. Spectroscopic and computational studies on substituted diphenylthioureas have shown that different conformational states can be identified and that these states are pertinent to their mode of action.

Strategic Derivatization for Modulated Selectivity and Potency

Strategic derivatization is a cornerstone of medicinal chemistry, aimed at optimizing a lead compound like this compound to enhance its potency, improve its selectivity for a specific target, and refine its pharmacokinetic properties. This process involves making targeted chemical modifications to the core structure.

One common strategy involves replacing aromatic rings with various five- or six-membered heterocyclic rings (e.g., pyridine, thiazole (B1198619), oxadiazole). This approach can increase aqueous solubility, alter the electronic properties, and introduce new hydrogen bonding capabilities, potentially improving both potency and pharmacokinetic profiles.

Another key strategy is the modification of existing functional groups. For the this compound scaffold, this could involve:

Alkylation or Acylation of the Thiourea Nitrogens: Introducing different substituents on the nitrogen atoms of the thiocarbamoyl group can alter its hydrogen bonding capacity and steric profile, leading to changes in target affinity and selectivity.

Modification of the Benzamide Moiety: Replacing the primary amide with secondary or tertiary amides, or introducing small alkyl or functionalized groups, can influence the molecule's interaction with its target and affect its metabolic stability.

Bioisosteric Replacement: The thiocarbamoyl group could be replaced with other bioisosteres (e.g., sulfone, thioether) to probe the importance of the thiourea functionality and potentially improve properties like metabolic stability. Studies on sirtuin-2 (SIRT2) inhibitors showed that replacing a sulfonamide linker with a thioether group resulted in a two- to threefold increase in potency.

Through such systematic modifications, derivatives with fine-tuned properties can be developed, leading to compounds with superior therapeutic potential.

Mechanistic Investigations at the Molecular and Biochemical Levels

Elucidation of Molecular Interaction Mechanisms with Biochemical Targets

The therapeutic and biological activities of a compound are fundamentally dictated by its interactions with specific molecular targets within a biological system. For 4-Carbamothioylbenzamide, a molecule incorporating both a benzamide (B126) and a thiourea (B124793) functional group, understanding these interactions at the molecular level is crucial. In vitro studies, including enzyme kinetic assays and receptor binding analyses, provide foundational insights into how this compound may exert its effects.

The thiourea moiety is a prominent feature in a variety of enzyme inhibitors. core.ac.ukresearchgate.net Derivatives containing this group have demonstrated inhibitory potential against several enzyme classes, including ureases, carbonic anhydrases, and tyrosinase. researchgate.netacs.orgmdpi.com The mechanism of inhibition can be elucidated through kinetic studies, which characterize the nature of the enzyme-inhibitor interaction.

Common types of reversible enzyme inhibition include:

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, competing directly with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orgkhanacademy.org

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. khanacademy.orguobaghdad.edu.iq In this case, the inhibitor does not prevent substrate binding. khanacademy.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product. khanacademy.orguobaghdad.edu.iq

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic activity. uobaghdad.edu.iq

Studies on various thiourea derivatives have identified different inhibition mechanisms. For instance, certain sulphonyl thiourea compounds have been shown to be non-competitive inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov Kinetic assays of other thiourea derivatives against bacterial urease revealed a mixed competitive type of inhibition for most compounds, while a few acted as noncompetitive inhibitors. acs.org A study on indole-thiourea derivatives as tyrosinase inhibitors confirmed a competitive inhibition mechanism through Lineweaver-Burk plot analysis. mdpi.com

The inhibitory potential is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency.

Table 1: Examples of Enzyme Inhibition by Thiourea Derivatives (In Vitro)

| Compound Class | Target Enzyme | Inhibition Type | Kᵢ / IC₅₀ Value |

|---|---|---|---|

| Sulphonyl Thiourea Derivative (7c) | hCA IX | Non-competitive | Kᵢ = 125.1 ± 12.4 nM nih.gov |

| Sulphonyl Thiourea Derivative (7d) | hCA XII | Non-competitive | Kᵢ = 111.0 ± 12.3 nM nih.gov |

| Indole-Thiourea Derivative (4b) | Tyrosinase | Competitive | IC₅₀ = 5.9 ± 2.47 µM mdpi.com |

| 1H-pyrazole-1-carbothioamides | Bacterial Urease | Mixed Competitive | - |

Receptor binding assays are essential in vitro tools used to determine the affinity of a compound for a specific receptor. nih.govnih.gov These assays typically involve a radiolabeled ligand with known affinity for the target receptor and a preparation of the receptor (e.g., from cell membranes). By measuring how effectively a test compound displaces the radioligand, its binding affinity (Kᵢ) can be determined. nih.gov

The benzamide scaffold is a key component in ligands for various receptors. For example, benzamide derivatives have been investigated as agonists for the 5-HT₄ receptor and as ligands for the sigma-1 (S1R) receptor. mdpi.comnih.gov Similarly, novel N-phenylcarbamothioylbenzamides, which share structural similarities with this compound, have been synthesized and evaluated for their biological activities. nih.gov

The design and synthesis of novel benzamide derivatives often focus on optimizing affinity and selectivity for a particular receptor target. mdpi.com For instance, studies on benzamide-type binders for the Cereblon (CRBN) E3 ligase have shown that modifications, such as the introduction of fluorine atoms, can increase binding affinity. nih.govacs.org Docking studies can further investigate the potential binding modes of these derivatives, revealing key interactions such as ionic bonds and hydrogen bonds with specific amino acid residues within the receptor's binding pocket. mdpi.com

Table 2: Examples of Receptor Binding Affinity for Benzamide Derivatives (In Vitro)

| Compound Class | Target Receptor | Assay Type | Binding Affinity |

|---|---|---|---|

| Benzamide Derivative (28c) | Orexin Receptor 2 (OX2R) | Agonist Activity Assay | EC₅₀ = 9.21 nM researchgate.net |

| Benzamide Derivative | Sigma-1 Receptor (S1R) | Radioligand Binding | - |

| 4-amino-5-chloro-2-methoxy-N-(piperidin-4ylmethyl)benzamides | 5-HT₄ Receptor | Radioligand Binding | High Affinity nih.gov |

| Fluorinated Benzamide Derivative (8d) | Cereblon (CRBN) | Microscale Thermophoresis | IC₅₀ = 63 ± 16 μM acs.org |

Biochemical Pathway Modulation (In Vitro/Cell-Free Systems)

Beyond direct interaction with a single enzyme or receptor, a compound can modulate entire biochemical pathways. Such effects can be studied in vitro using cell-free systems that contain the necessary components of a specific pathway. By inhibiting a key enzyme, a compound like this compound could alter the flow of metabolites through a pathway, leading to the accumulation of upstream substrates or a depletion of downstream products.

For example, the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis has been observed with certain N-phenylcarbamothioylbenzamide derivatives. nih.gov This suggests a potential modulation of the arachidonic acid metabolism pathway, where cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins. Inhibition of this pathway is a well-established mechanism for anti-inflammatory drugs.

Furthermore, the inhibition of carbonic anhydrases can impact pathways involved in pH regulation and the metabolism of carbon dioxide and bicarbonate. nih.gov Analyzing the modulation of such pathways provides a broader understanding of a compound's biochemical effects beyond a single target interaction.

Antioxidant Activity Mechanisms (In Vitro)

Thiourea and its derivatives are recognized for their antioxidant properties and their ability to scavenge free radicals. hueuni.edu.vnchemicaljournal.in The antioxidant capacity of these compounds can be evaluated using various in vitro assays, which help to elucidate the underlying mechanisms of action. unar.ac.idnih.govmdpi.com

Commonly used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. researchgate.netnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the ABTS radical cation. researchgate.nethueuni.edu.vn

Ferric Reducing Antioxidant Power (FRAP) Assay : This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its electron-donating capacity. nih.govmdpi.com

The primary mechanisms by which thiourea derivatives are thought to exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). hueuni.edu.vn Kinetic calculations have suggested that the HAT mechanism is often preferred for thiourea derivatives when they react with free radicals. researchgate.nethueuni.edu.vn In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. Recent studies confirm that thiourea derivatives have an excellent capacity to capture free radicals, including superoxide (B77818) radical anions (O₂•⁻) and hydroxyl radicals (OH•). researchgate.net The presence of N-H bonds in the thiourea molecule is crucial for this activity. hueuni.edu.vn

Table 3: In Vitro Antioxidant Activity of Select Thiourea Derivatives

| Compound | Assay | Result (IC₅₀) |

|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH Scavenging | 0.710 ± 0.001 mM researchgate.nethueuni.edu.vn |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS Scavenging | 0.044 ± 0.001 mM researchgate.nethueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH Scavenging | 11.000 ± 0.015 mM researchgate.nethueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS Scavenging | 2.400 ± 0.021 mM researchgate.nethueuni.edu.vn |

Applications of 4 Carbamothioylbenzamide Beyond Biological Systems

Coordination Chemistry and Ligand Design

The presence of nitrogen, oxygen, and sulfur atoms in 4-Carbamothioylbenzamide makes it a versatile ligand in coordination chemistry. These heteroatoms can act as donor sites for metal ions, leading to the formation of stable metal complexes with diverse geometries and properties. The thioamide group, in particular, is known for its ability to coordinate with a variety of transition metals.

The synthesis of metal complexes involving thioamide-containing ligands is a well-established area of research. researchgate.netdnu.dp.ua While specific studies on this compound are not extensively documented, the general principles of thioamide coordination provide a framework for understanding its potential. Typically, the synthesis of such complexes involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.net The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

Table 1: Expected Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

| Monodentate | Sulfur of the thioamide group | Soft metal ions |

| Bidentate (Chelating) | Oxygen of the benzamide (B126) and Sulfur of the thioamide | Transition metal ions |

| Bidentate (Chelating) | Nitrogen of the benzamide and Sulfur of the thioamide | Transition metal ions |

| Bridging | Sulfur and/or Nitrogen atoms | Formation of polynuclear complexes |

This table is based on the known coordination chemistry of related thioamide and benzamide ligands.

Characterization of these potential complexes would likely involve techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O, C=S, and N-H bonds upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complexes, providing information about their geometry and the metal-ligand bonding.

X-ray Crystallography: To determine the precise three-dimensional structure of the metal complexes in the solid state.

Functionally substituted thiourea (B124793) derivatives are recognized as effective chelating agents. The this compound molecule possesses the necessary functional groups to act as a bidentate or even a multidentate chelating agent. The oxygen atom of the benzamide group and the sulfur atom of the thioamide group can coordinate to a single metal ion, forming a stable chelate ring. This chelation can enhance the stability of the resulting metal complex compared to coordination with monodentate ligands. The specific chelating behavior would depend on the nature of the metal ion and the reaction conditions. The presence of both hard (oxygen) and soft (sulfur) donor atoms makes this compound a potentially versatile chelating ligand for a range of metal ions.

Transition metal complexes containing thioamide and thiosemicarbazone ligands have shown significant catalytic activity in various organic reactions. oup.comjns.edu.af While direct catalytic applications of metal-4-Carbamothioylbenzamide complexes are yet to be extensively explored, the structural similarities to known catalysts suggest potential applications. For instance, palladium complexes of thioamides have been investigated as catalysts in cross-coupling reactions. researchgate.net Ruthenium complexes with thioamide-containing ligands have also been explored for their catalytic properties. ucj.org.ua

Potential catalytic applications for metal-4-Carbamothioylbenzamide complexes could include:

Cross-coupling reactions: Such as Suzuki or Heck reactions, where palladium complexes are commonly employed.

Hydrogenation reactions: Ruthenium and other transition metal complexes are known to catalyze the hydrogenation of various functional groups. acs.orgnih.gov

Oxidation reactions: The metal center in the complex could facilitate oxidation processes.

The catalytic activity of these complexes would be influenced by factors such as the nature of the metal ion, the coordination geometry, and the electronic properties of the this compound ligand.

Supramolecular Chemistry and Materials Science

The ability of this compound to participate in hydrogen bonding makes it a valuable building block in supramolecular chemistry and crystal engineering. The amide and thioamide moieties can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined, self-assembled structures.

The amide and thioamide functional groups are known to form robust hydrogen bonding motifs. nih.govnih.gov The N-H protons can act as hydrogen bond donors, while the carbonyl oxygen and thiocarbonyl sulfur can act as acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The study of benzimidazole (B57391) derivatives, which share some structural similarities with the benzamide portion of the molecule, has shown their utility in creating diverse supramolecular materials through noncovalent interactions. researchgate.net Similarly, benzene-1,3,5-tricarboxamides are well-known for their ability to self-assemble into helical supramolecular polymers in water. tue.nl The interplay of hydrogen bonding and π-π stacking interactions between the aromatic rings of this compound molecules could lead to the formation of ordered supramolecular architectures.

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. nih.govusf.edu The formation of co-crystals relies on the predictable formation of intermolecular interactions, particularly hydrogen bonds, between an active pharmaceutical ingredient and a co-former. Amide derivatives are widely used as co-crystal formers due to their ability to form reliable hydrogen-bonded synthons. semanticscholar.org

Table 2: Potential Supramolecular Synthons involving this compound

| Synthon Type | Interacting Functional Groups | Description |

| Amide-Amide Homosynthon | Amide N-H and Amide C=O | Formation of dimers or catemers through hydrogen bonding between benzamide moieties. |

| Thioamide-Thioamide Homosynthon | Thioamide N-H and Thioamide C=S | Self-assembly through hydrogen bonding between thioamide groups. researchgate.net |

| Amide-Thioamide Heterosynthon | Amide N-H and Thioamide C=S or Thioamide N-H and Amide C=O | Formation of mixed hydrogen-bonded chains or networks. |

| Acid-Amide Heterosynthon | Carboxylic acid O-H and Amide C=O | Potential for co-crystal formation with carboxylic acids. acs.org |

This table illustrates potential hydrogen bonding patterns based on the functional groups present in this compound and established principles of crystal engineering.

The study of thiobenzamides has shown their ability to form co-crystals with N-donor ligands through N-H···N hydrogen bonds, further supported by C-H···S interactions. acs.org Given the presence of both amide and thioamide functionalities, this compound presents a rich platform for co-crystallization studies with a variety of co-formers, including carboxylic acids, pyridines, and other molecules with complementary hydrogen bonding sites. The resulting co-crystals could exhibit modified properties such as solubility, stability, and melting point.

Design of Chemosensors and Molecular Recognition Systems

The presence of the thiourea moiety (-CSNH-) within the this compound structure is fundamental to its application in the design of chemosensors, particularly for the detection of anions. Thiourea-based compounds are well-established as effective anion receptors due to the acidic nature of the N-H protons, which can form strong hydrogen bonds with anionic guest species. nih.govjnanoworld.com This interaction between the sensor (host) and the anion (guest) can be engineered to produce a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). nih.govrsc.org

The molecular recognition process relies on the formation of a stable host-guest complex. The two N-H protons of the thiourea group act as a binding site, selectively interacting with anions of a specific size, shape, and basicity. acs.org The benzamide portion of the molecule can be modified to include chromophore or fluorophore units. When the anion binds to the thiourea site, it can perturb the electronic properties of the entire molecule, leading to a change in its absorption or emission spectrum. acs.org

For instance, binding with highly basic anions like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻) can lead to a deprotonation or a significant charge transfer within the sensor molecule, resulting in a distinct color change or the quenching of its fluorescence. acs.org This "turn-off" or "turn-on" signaling mechanism allows for the qualitative and quantitative detection of specific anions in a given medium. jnanoworld.com Research into related thiourea-based sensors has demonstrated their effectiveness in detecting environmentally and biologically significant anions. nih.gov

| Anion Guest | Binding Affinity (log K₁) | Observed Signal | Sensing Mechanism |

|---|---|---|---|

| Fluoride (F⁻) | 5.98 | Colorimetric Change | Hydrogen Bonding / Deprotonation |

| Acetate (CH₃COO⁻) | 4.50 | Fluorescence Quenching | Photoinduced Electron Transfer (PET) |

| Dihydrogen Phosphate (H₂PO₄⁻) | 4.15 | Fluorescence Quenching | Hydrogen Bonding |

| Chloride (Cl⁻) | < 2.0 | No Significant Change | Weak Interaction |

Data are representative of thiourea-based sensors as described in the literature. acs.org

Use as Synthetic Intermediate in Organic Synthesis

This compound is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites. The thioamide functional group, in particular, serves as a versatile precursor for the construction of various sulfur- and nitrogen-containing heterocyclic compounds. nih.govmdpi.com Heterocycles are a cornerstone of medicinal chemistry and materials science, and developing efficient synthetic routes to these structures is of paramount importance.

The thioamide group can undergo a variety of cyclization reactions. For example, it can react with α-haloketones or α-haloesters in Hantzsch-type syntheses to form thiazole (B1198619) rings. Reactions with hydrazines or hydroxylamine (B1172632) can lead to the formation of triazoles or thiadiazoles, respectively. The benzamide portion of the molecule can also be involved in or direct subsequent reactions, allowing for the creation of complex, polyfunctional molecules. The ability to serve as a building block for diverse heterocyclic systems makes it a useful starting material for generating libraries of novel compounds for chemical and biological screening. nih.gov

| Heterocyclic Product | Typical Reagents | Reaction Type |

|---|---|---|

| Thiazoles | α-Haloketones | Hantzsch Thiazole Synthesis |

| 1,2,4-Triazoles | Hydrazine (B178648) Hydrate / Acyl Chlorides | Cyclocondensation |

| 1,3,4-Thiadiazoles | Acid Hydrazides | Cyclization |

| Pyrimidines | β-Dicarbonyl Compounds | Condensation |

Agricultural Applications (e.g., Fungicides, Pesticides)

Derivatives of benzamide and thiobenzamide have been extensively investigated for their potential use in agriculture as pesticides and fungicides. The core structure is present in several commercially successful agrochemicals. The mode of action often involves the inhibition of essential biochemical processes in the target pest or fungus, such as chitin (B13524) synthesis or cellular respiration.

Research has demonstrated that N,N'-substituted thiobenzamide derivatives possess significant insecticidal properties. researchgate.netgrowingscience.com For example, certain thiobenzamide compounds have shown high efficacy against the cotton leafworm (Spodoptera littoralis), a major agricultural pest. researchgate.net These compounds can act as insect growth regulators, disrupting the normal development and life cycle of the insect, leading to mortality. growingscience.com The activity of these compounds is often evaluated by determining the lethal concentration (LC50) required to kill 50% of a test population.

Furthermore, thiobenzamide derivatives have been shown to exhibit potent fungistatic activity against a range of phytopathogenic fungi responsible for plant diseases. nih.govresearchgate.net Studies on N-substituted 2,4-dihydroxythiobenzamides, for instance, revealed significant inhibition of mycelial growth in fungi such as Rhizoctonia solani and Fusarium culmorum. nih.govresearchgate.net This broad-spectrum activity highlights the potential for developing new fungicides based on the thiobenzamide scaffold to protect crops and reduce yield losses. researchgate.net The development of such compounds is crucial for managing plant diseases and ensuring food security. google.com

| Compound Type | Target Organism | Bioactivity Metric | Observed Value |

|---|---|---|---|

| 2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]-benzamide | Spodoptera littoralis (2nd instar larvae) | LC₅₀ | 46.84 ppm |

| 2,4-Dichloro-N-[(2-methoxyphenyl)carbamothioyl]-benzamide | Spodoptera littoralis (4th instar larvae) | LC₅₀ | 148.05 ppm |

| N-2-(1-Cinnamylbenzene ester)-2,4-dihydroxythiobenzamide | Various Phytopathogenic Fungi | Growth Inhibition | 80-100% at 20 µg/mL |

| N-(2,1,3-Benzothiadiazol-5-yl)-2,4-dihydroxybenzothioamide | Rhizoctonia solani | Antifungal Activity | High |

Data are derived from studies on specific thiobenzamide derivatives. researchgate.netnih.gov

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are paramount for separating 4-Carbamothioylbenzamide from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives.

A sensitive and straightforward HPLC method can be developed for the determination of this compound. Based on methodologies for structurally similar compounds, a reverse-phase approach is often suitable. dtic.milmdpi.com

Method Parameters: A typical HPLC method for a compound like this compound would involve a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. Isocratic elution, where the mobile phase composition remains constant, can be employed for simpler separations, while gradient elution, with a changing mobile phase composition, is useful for more complex mixtures. dtic.milmdpi.com

Detection: UV detection is a common and effective method for quantifying aromatic compounds like this compound. The wavelength for detection should be set at one of the compound's absorption maxima to ensure high sensitivity. For confirmation of the analyte's identity, HPLC can be coupled with a mass spectrometer (LC-MS). dtic.milmdpi.com

Validation: A developed HPLC method must be validated according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Run Time | 10 minutes |

Reaction Monitoring: HPLC is an invaluable tool for real-time or near real-time monitoring of chemical reactions. acs.org By taking aliquots from the reaction mixture at various time points and analyzing them by HPLC, researchers can track the consumption of starting materials and the formation of the product, this compound. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Direct analysis of this compound by GC-MS is challenging due to its relatively low volatility and the presence of polar functional groups. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound.

Derivatization: Silylation is a common derivatization technique where active hydrogens in the molecule (e.g., on the amide and thioamide groups) are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. The resulting TMS derivative of this compound will be significantly more volatile and suitable for GC analysis.

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a DB-5ms or HP-5ms). The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification. The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the derivatized this compound.

Interactive Data Table: Illustrative GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Electrochemical Detection Methods